Aldehydo-ascarylose
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Overview
Description
Aldehydo-ascarylose is an aldehyde that is the acyclic form of ascarylose. It is an ascarylose and an aldehyde.
Scientific Research Applications
Estimation and Detection Techniques
- Aldehydo-ascarylose, specifically ascarylose, has been used in the estimation of 3-deoxy sugars through the malonaldehyde–thiobarbituric acid reaction. This technique was developed during investigations on the biosynthesis of 3,6-dideoxy-hexoses, found in endotoxins of bacteria and in the eggs of certain worms (Cynkin & Ashwell, 1960).
Enzymatic Analysis and Biosensors
- Aldehydo-ascarylose has been utilized in the construction of enzyme electrodes for the amperometric determination of sugars like xylose and glucose. These electrodes are based on membrane-bound aldose dehydrogenase from certain bacteria and show good stability and reproducibility (Smolander, Livio, & Räsänen, 1992).
Structural and Mechanistic Studies in Biochemistry
- In the study of xylose reductase from yeast, a key enzyme in carbohydrate metabolism, aldehydo sugars have been used for understanding the enzymatic mechanism and catalytic activity. Mutagenesis and structural analysis of these enzymes provide insights into the function of specific amino acids in the catalytic process (Kratzer et al., 2004).
Mechanism-Based Inactivation of Enzymes
- Aldehydo-ascarylose derivatives have been synthesized and evaluated as mechanism-based inactivators of galactosidases. This research has applications in generating chemical probes for biological research and understanding the intricate processes of carbohydrate chemistry (Chakladar et al., 2014).
Aldehyde Metabolism and Toxicity
- Research on aldehyde metabolism, including compounds like aldehydo-ascarylose, reviews their sources, metabolic activation, and detoxication. Such studies are crucial for understanding the toxicological and health-related aspects of aldehydes in various diseases and aging-associated conditions (O'Brien, Siraki, & Shangari, 2005).
Antiviral Activity
- Some aldehydo sugars have been explored for their antiviral properties, leading to the development of compounds with significant activity against viruses like herpes simplex (Breuer et al., 1983).
Biosynthesis of Novel Deoxysugars
- Aldehydo-ascarylose is an important component in the study of deoxysugar biosynthesis in bacteria. Understanding the genetics and molecular basis of this biosynthesis has implications in various biological activities and potential applications in medicine and biotechnology (Liu & Thorson, 1994).
properties
Product Name |
Aldehydo-ascarylose |
---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2R,4R,5S)-2,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m0/s1 |
InChI Key |
GNTQICZXQYZQNE-KVQBGUIXSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C[C@H](C=O)O)O)O |
Canonical SMILES |
CC(C(CC(C=O)O)O)O |
synonyms |
ascarylose dideoxyhexose tyvelose tyvelose, (L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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